N-(3-cyanophenyl)phenazine-1-carboxamide
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Overview
Description
N-(3-cyanophenyl)phenazine-1-carboxamide is a chemical compound with the molecular formula C20H12N4O. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)phenazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of phenazine-1-carboxylic acid with 3-aminobenzonitrile under specific conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using engineered strains of Pseudomonas chlororaphis. These strains are optimized for high yield production of phenazine derivatives through metabolic engineering strategies. The fermentation process can be scaled up from shake flasks to bioreactors, with careful optimization of medium composition, pH, and feeding strategies to maximize yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenazine derivatives, while reduction can produce reduced forms with altered electronic properties .
Scientific Research Applications
N-(3-cyanophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)phenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in target organisms. For example, it inhibits the growth of fungal pathogens by interfering with cell wall synthesis, membrane integrity, and intracellular nutrient balance . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial activity .
Comparison with Similar Compounds
N-(3-cyanophenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives, such as phenazine-1-carboxamide and N-(naphthalen-1-yl)phenazine-1-carboxamide. While all these compounds share a common phenazine core, their unique substituents confer distinct chemical and biological properties . For instance, this compound exhibits stronger antifungal activity compared to its analogs due to the presence of the cyano group, which enhances its ability to interact with target enzymes and disrupt cellular processes .
Similar Compounds
Phenazine-1-carboxamide: A phenazine derivative with broad-spectrum antimicrobial properties.
N-(naphthalen-1-yl)phenazine-1-carboxamide: A novel fungicidal compound with a distinct naphthalene substituent.
Properties
IUPAC Name |
N-(3-cyanophenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMJTICUBZSYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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